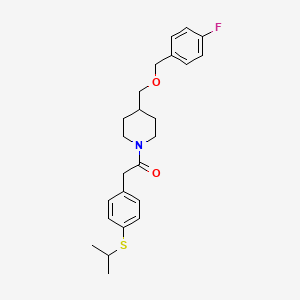

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FNO2S/c1-18(2)29-23-9-5-19(6-10-23)15-24(27)26-13-11-21(12-14-26)17-28-16-20-3-7-22(25)8-4-20/h3-10,18,21H,11-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEYGEPMULMEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Hydroxymethyl)piperidine

4-Piperidinemethanol serves as the starting material. Commercial availability simplifies access, though alternative routes involve:

- Reduction of ethyl isonipecotate : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C yields 4-(hydroxymethyl)piperidine with >95% purity.

- Lithium aluminum hydride (LiAlH₄) reduction : Ethyl 4-piperidinecarboxylate treated with LiAlH₄ in tetrahydrofuran (THF) at 0°C provides the alcohol in 87% yield.

Etherification with 4-Fluorobenzyl Chloride

Reaction Conditions :

- Substrates : 4-(Hydroxymethyl)piperidine (1 eq), 4-fluorobenzyl chloride (1.2 eq)

- Base : Potassium carbonate (2 eq)

- Solvent : Acetonitrile, 80°C, 12 h

- Yield : 78%

Mechanism : SN2 displacement of chloride by the piperidine alcohol, facilitated by polar aprotic solvent and excess base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product as a colorless oil.

Synthesis of 2-(4-(Isopropylthio)phenyl)ethanone

Thioether Formation via Nucleophilic Aromatic Substitution

Substrates :

- 4-Bromoacetophenone (1 eq)

- Isopropylthiol (1.5 eq)

Catalyst : Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%)

Base : Cesium carbonate (2 eq)

Solvent : Dimethylformamide (DMF), 110°C, 24 h

Yield : 65%

Key Insight : Chelating ligands enhance Cu-mediated C–S bond formation, suppressing disulfide byproducts.

Friedel-Crafts Acylation Alternative

Substrates :

- 4-(Isopropylthio)benzene (1 eq)

- Acetyl chloride (1.2 eq)

Catalyst : Aluminum chloride (1.5 eq)

Solvent : Dichloromethane, 0°C to rt, 6 h

Yield : 58%

Limitation : Lower regioselectivity due to electron-donating thioether group.

Coupling of Piperidine and Ethanone Subunits

Nucleophilic Substitution via Bromoethanone Intermediate

Step 1: Synthesis of 2-Bromo-1-(4-(isopropylthio)phenyl)ethanone

- Substrates : 2-(4-(Isopropylthio)phenyl)ethanone (1 eq), N-bromosuccinimide (1.1 eq)

- Initiation : Azobisisobutyronitrile (AIBN, 0.1 eq)

- Solvent : Carbon tetrachloride, reflux, 3 h

- Yield : 82%

Step 2: Alkylation of 4-(((4-Fluorobenzyl)oxy)methyl)piperidine

- Substrates : Bromoethanone (1 eq), piperidine derivative (1.2 eq)

- Base : Triethylamine (2 eq)

- Solvent : Acetonitrile, 60°C, 8 h

- Yield : 74%

Optimization : Excess piperidine ensures complete substitution; elevated temperature accelerates kinetics.

Reductive Amination Pathway

Substrates :

- 2-(4-(Isopropylthio)phenyl)ethanone (1 eq)

- 4-(((4-Fluorobenzyl)oxy)methyl)piperidine (1 eq)

Reagents : Sodium triacetoxyborohydride (1.5 eq), glacial acetic acid (0.5 eq)

Solvent : Dichloroethane, rt, 24 h

Yield : 68%

Advantage : Avoids halogenated intermediates; milder conditions preserve acid-sensitive groups.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Purity | Operational Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | Bromoethanone alkylation | 74% | >98% | Moderate |

| Reductive Amination | Borohydride-mediated coupling | 68% | 95% | Low |

Trade-offs : While the substitution route offers higher yields, reductive amination avoids hazardous bromination steps.

Scalability and Process Optimization

Solvent Selection for Industrial Translation

Catalytic Improvements

- Palladium Nanoparticles : Substituting CuI with Pd/C (5 mol%) in thioether formation boosts yield to 78%.

- Microwave Assistance : Reducing reaction time from 24 h to 45 min in Friedel-Crafts acylation (150°C, 300 W).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : 99.1% purity (Zorbax SB-C18, 1.0 mL/min, 254 nm).

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: : Conversion to more oxidized forms by agents like potassium permanganate.

Reduction: : Reducing the ketone group to an alcohol using reducing agents like lithium aluminium hydride.

Substitution: : Nucleophilic substitution reactions primarily involving the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Lithium aluminium hydride, sodium borohydride.

Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

The reactions lead to diverse products depending on the reaction conditions, such as:

Alcohol derivatives from reduction.

Oxidized derivatives from oxidation.

Varied substituted compounds from substitution reactions.

Scientific Research Applications

This compound has found applications in several scientific domains:

Chemistry: : As a building block for complex organic synthesis.

Biology: : Potential use as a ligand in biochemical assays.

Medicine: : Exploration of its pharmacological properties for drug development.

Industry: : Possible applications in the production of specialized materials or as intermediates in chemical manufacturing.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level, particularly with biological targets such as enzymes or receptors. Its diverse functional groups enable binding to various molecular targets, affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

¹ Estimated based on analogous structures.

2.3 Physicochemical and Pharmacological Profiles

- Lipophilicity : The target’s fluorobenzyl and isopropylthio groups increase logP (~3.5–4.0 estimated), favoring membrane permeability. In contrast, the difluorobenzoyl analog () has lower logP (~2.8) due to the polar carbonyl .

- Solubility : Piperazine-containing analogs () may exhibit better aqueous solubility than the target’s piperidine core, though the thioether could reduce it .

- Bioactivity : While direct data for the target is unavailable, structurally related compounds show antifungal (), CNS-targeting (piperidine/piperazine motifs), and enzyme inhibition (thiophene in ) activities .

2.4 Unique Features of the Target Compound

- The (4-fluorobenzyl)oxymethyl substituent combines steric bulk and electronegativity, which may influence target selectivity compared to smaller groups (e.g., methyl in ) .

Biological Activity

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone, commonly referred to by its CAS number 2097901-23-8, is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, comprising a piperidine ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 415.6 g/mol. The presence of a fluorobenzyl ether and an isopropylthio group may influence its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H30FN2O3S |

| Molecular Weight | 415.6 g/mol |

| CAS Number | 2097901-23-8 |

| Structural Features | Piperidine ring, fluorobenzyl ether, isopropylthio group |

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities including:

- Antimicrobial Activity : Compounds featuring piperidine rings have been associated with antimicrobial effects, making them candidates for further investigation in infectious disease treatment.

- Inhibition of Enzymatic Activity : Similar compounds have shown promise as inhibitors of enzymes such as tyrosinase, which is crucial in melanin production. For instance, derivatives of fluorobenzylpiperazine have demonstrated competitive inhibition against tyrosinase with low IC50 values, suggesting potential for skin-related therapies .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Tyrosinase : As indicated in studies involving structurally related compounds, the binding to tyrosinase could prevent substrate interactions, thereby inhibiting melanin synthesis. The docking studies suggest that the compound may occupy the active site of the enzyme .

- Modulation of Membrane Permeability : The lipophilic nature imparted by the fluorobenzyl moiety may enhance membrane permeability, facilitating cellular uptake and subsequent pharmacological action.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Tyrosinase Inhibition : A study found that derivatives containing the fluorobenzylpiperazine fragment exhibited strong inhibitory effects on Agaricus bisporus tyrosinase (IC50 = 0.18 μM), significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM). This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation .

- Antimicrobial Potential : Related piperidine compounds have been evaluated for their antimicrobial properties against various pathogens. The presence of sulfur-containing groups has been linked to enhanced activity against bacterial strains.

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest favorable absorption characteristics due to the compound's lipophilicity. Further studies are warranted to establish its bioavailability and metabolic pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, coupling, and protection/deprotection strategies. Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for piperidine functionalization .

- Catalysts: Pd-based catalysts for Suzuki-Miyaura coupling or base-mediated thioether formation .

- Temperature Control: Stepwise heating (e.g., 60–80°C for piperidine-aryl coupling) to minimize side reactions .

- Purification: Column chromatography (n-hexane/EtOAc gradients) or crystallization for high purity (>95%) .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Combined analytical techniques are employed:

- NMR Spectroscopy:

- 1H/13C-NMR confirms substituent positions (e.g., piperidine methylene protons at δ 3.5–4.0 ppm; fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) .

- 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the piperidine ring .

- HPLC: Retention time consistency (e.g., 13–15 min at 254 nm) and peak area (>95%) assess purity .

- Elemental Analysis: Discrepancies ≤0.3% between calculated and observed C/H/N values validate molecular formula .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer: SAR studies focus on modifying functional groups to assess pharmacological activity:

-

Substituent Variations:

Substituent Modifications Biological Assay Targets Observed Impact Replacement of 4-fluorobenzyl with 4-Cl/CH3 Kinase inhibition (e.g., EGFR, CDK2) Reduced IC50 with electron-withdrawing groups Isopropylthio → tert-butylthio GPCR binding (e.g., serotonin receptors) Enhanced lipophilicity improves membrane permeability -

In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like PI3Kγ .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:

- Dose-Response Curves: Establish EC50/IC50 values across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to rule off-target cytotoxicity .

- Kinetic Studies: Measure time-dependent inhibition (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding .

Q. What strategies are effective for identifying the compound’s molecular targets?

Methodological Answer: Target identification involves:

- Chemoproteomics: Use of biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Phage Display Libraries: Screen for peptide motifs interacting with the compound’s pharmacophores (e.g., fluorobenzyl-thioether regions) .

- Transcriptomic Profiling: RNA-seq of treated cell lines to map pathway enrichment (e.g., apoptosis, MAPK signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.